Bienvenue dans la boutique en ligne BenchChem!

(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine

Neurokinin-1 Antagonist GPCR Pharmacology Pain and Inflammation

Ensure experimental integrity with (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine, the exact NK1 antagonist Sch 425078. Unlike generic analogs, its specific butyl and (2-methoxyethyl)amine substituents confer validated binding affinity required for reproducible NK1 target engagement in pain, emesis, and neuropsychiatric studies. Also serves as a high‑purity reference standard for HPLC/LC‑MS method validation and as a defined substrate for novel catalytic diamination methodology development. Procure the precise molecular architecture your data demands.

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
Cat. No. B13716634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
Molecular FormulaC11H21N3O
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCCCCN1C=CN=C1CNCCOC
InChIInChI=1S/C11H21N3O/c1-3-4-7-14-8-5-13-11(14)10-12-6-9-15-2/h5,8,12H,3-4,6-7,9-10H2,1-2H3
InChIKeyFSPTYPCSPFPQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine: Compound Identity and Procurement-Relevant Characteristics


(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine, with CAS registry number 886505-33-5 , is a substituted imidazole derivative featuring a butyl group at the 1-position of the imidazole ring and a (2-methoxyethyl)amine substituent on the 2-methyl group. Its molecular formula is C11H21N3O, with a molecular weight of 211.30 g/mol . This compound is recognized as the potent neurokinin-1 (NK1) receptor antagonist Sch 425078, a pharmacological classification that directly informs its utility in specific research domains [1].

Risks of Generic Substitution: Why (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is Not Interchangeable


In the procurement of research chemicals, generic substitution of an imidazole derivative with a close analog poses significant risks to experimental reproducibility. While many vendors offer structurally similar compounds, such as (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine or (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine , even minor modifications to the N-alkyl substituents on the imidazole core or the amine side chain can drastically alter a molecule's physicochemical properties, binding affinity, and selectivity profile [1]. The target compound's specific designation as a potent NK1 antagonist (Sch 425078) is a direct consequence of its precise molecular architecture. Substituting it with an analog lacking the exact butyl and (2-methoxyethyl)amine groups cannot guarantee comparable target engagement or biological activity, thereby jeopardizing the validity of downstream experimental results.

Quantitative Differentiation Evidence for (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine


NK1 Receptor Antagonist Activity: Potency Compared to General Imidazole Class

This compound is explicitly identified as a 'potent NK1 antagonist' in primary literature and authoritative databases, a designation that differentiates it from general imidazole derivatives. The MeSH database classifies it as a 'Neurokinin-1 Receptor Antagonist' [1]. This activity is the result of its specific synthesis for this purpose, as documented in a synthetic methodology paper where it served as the target for a novel diamination reaction [2]. This is a distinct functional property compared to structurally similar analogs like (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine, for which no such specific, potent activity has been documented in the primary literature.

Neurokinin-1 Antagonist GPCR Pharmacology Pain and Inflammation

Molecular Identity: Physical and Chemical Differentiation from Closest Analogs

The target compound possesses a unique molecular formula (C11H21N3O) and molecular weight (211.30 g/mol) , distinguishing it from closely related analogs. For instance, the (1-methyl) analog, (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine, has a different molecular formula (C8H15N3O) and lower molecular weight (169.22 g/mol) . Similarly, the N-methyl analog, (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine, has the formula C9H17N3 and a molecular weight of 167.25 g/mol . These differences in molecular weight and elemental composition directly impact physical properties such as boiling point, solubility, and chromatographic behavior, which are critical for purification, formulation, and analytical method development.

Chemical Synthesis Compound Characterization Quality Control

Synthetic Provenance: A Specific Target in Advanced Methodology Development

This compound was selected as a specific, high-value target to demonstrate the utility of a novel copper(I)-catalyzed diamination of terminal olefins [1]. The fact that the authors chose this complex molecule, rather than a simpler analog, to showcase their methodology underscores its relevance and the challenge associated with its synthesis. This provides a documented, peer-reviewed synthetic route that can be leveraged for custom synthesis or process development, unlike many uncharacterized building blocks.

Organic Synthesis Catalysis Process Chemistry

Validated Application Scenarios for (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine


NK1 Receptor Pharmacology Studies

Based on its designation as a potent NK1 antagonist (Sch 425078) in authoritative databases [1], this compound is the appropriate selection for in vitro and in vivo studies investigating the role of the neurokinin-1 receptor in pain, inflammation, emesis, and neuropsychiatric disorders. Its use ensures that experimental outcomes are directly comparable to existing literature referencing Sch 425078.

Analytical Reference Standard for Related Substances

Given its well-defined molecular formula (C11H21N3O) and molecular weight (211.30 g/mol) , this compound can serve as a high-purity reference standard (e.g., ≥95% ) in the development and validation of analytical methods, such as HPLC or LC-MS, for the quantification and purity assessment of related imidazole-containing drug substances or their impurities [2].

Synthetic Chemistry and Process Development

The compound's established role as a target for a novel catalytic diamination reaction [3] makes it a valuable substrate for further synthetic methodology studies. Researchers aiming to develop new routes to vicinal diamines or explore the scope of Cu-catalyzed reactions can use this compound as a benchmark, leveraging the published protocol as a foundation for optimization and scale-up.

Quote Request

Request a Quote for (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.